molecular formula C8H5N3 B1614938 4-Methyl-3,5-pyridinedicarbonitrile CAS No. 4574-75-8

4-Methyl-3,5-pyridinedicarbonitrile

Cat. No.: B1614938
CAS No.: 4574-75-8
M. Wt: 143.15 g/mol
InChI Key: IBNKMAMWKXKXFI-UHFFFAOYSA-N
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Description

4-Methyl-3,5-pyridinedicarbonitrile is an organic compound with the molecular formula C8H5N3. It is a derivative of pyridine, characterized by the presence of two cyano groups at the 3 and 5 positions and a methyl group at the 4 position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3,5-pyridinedicarbonitrile typically involves the reaction of 4-methylpyridine with cyanogen bromide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the dicarbonitrile product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-3,5-pyridinedicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include pyridine carboxylic acids, amines, and various substituted pyridines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Methyl-3,5-pyridinedicarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-3,5-pyridinedicarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano groups and the pyridine ring play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

Uniqueness: Its ability to undergo diverse chemical reactions and its utility in various fields make it a valuable compound in scientific research and industry .

Properties

IUPAC Name

4-methylpyridine-3,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c1-6-7(2-9)4-11-5-8(6)3-10/h4-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBNKMAMWKXKXFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70343279
Record name 4-Methyl-3,5-pyridinedicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4574-75-8
Record name 4-Methyl-3,5-pyridinedicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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